Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate
Description
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate is a tert-butyl ester derivative featuring a nitro-substituted benzyl group and a methylamino-acetate backbone. The nitro group at the 3-position of the benzyl ring distinguishes it from amino- or chloro-substituted analogs, conferring unique electronic and steric characteristics. This compound is likely utilized in organic synthesis as an intermediate, particularly in pharmaceutical or agrochemical research, given the tert-butyl ester’s role as a protecting group for carboxylic acids .
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl 2-[methyl-[(3-nitrophenyl)methyl]amino]acetate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)10-15(4)9-11-6-5-7-12(8-11)16(18)19/h5-8H,9-10H2,1-4H3 |
InChI Key |
UBSWXTVTUPXGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
N-Methylation Followed by 3-Nitrobenzylation
A two-step protocol involves initial N-methylation of tert-butyl glycinate, followed by 3-nitrobenzyl bromide alkylation:
-
Methylation : Treatment of tert-butyl glycinate with methyl iodide in the presence of K₂CO₃ in DMF at 60°C for 6 hours achieves quantitative N-methylation.
-
Benzylation : The resultant tert-butyl 2-(N-methylamino)acetate reacts with 3-nitrobenzyl bromide in toluene under reflux with K₂CO₃ (12 hours, 78% yield).
Key Data :
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH₃I | DMF | 60 | 6 | ~100 |
| 2 | 3-Nitrobenzyl Br | Toluene | 110 | 12 | 78 |
Reductive Amination Approach
Condensation of 3-Nitrobenzaldehyde with Methylamine
This method avoids pre-formed benzyl halides:
-
Imine Formation : 3-Nitrobenzaldehyde reacts with methylamine in ethanol, forming an imine intermediate.
-
Reduction : Sodium cyanoborohydride reduces the imine to N-(3-nitrobenzyl)-N-methylamine (89% yield).
-
Esterification : The amine reacts with tert-butyl bromoacetate in acetonitrile with DIPEA (24 hours, 70°C, 82% yield).
Advantages :
-
Bypasses hazardous benzyl halides.
-
High functional group tolerance due to mild reductive conditions.
Solid-Phase Synthesis for High-Purity Batches
Wang Resin-Bound Intermediate
A resin-based strategy enhances purity:
-
Resin Loading : Wang resin is functionalized with Fmoc-glycine using DIC/HOBt in DMF.
-
Methylation : Fmoc deprotection (piperidine/DMF) followed by reductive methylation (formaldehyde/NaBH₃CN).
-
3-Nitrobenzylation : On-resin alkylation with 3-nitrobenzyl bromide/TEA in DCM (12 hours, 85% yield).
-
Cleavage : TFA/DCM (95:5) releases the product, with subsequent tert-butyl esterification via Boc₂O/DMAP.
Purity Data :
Catalytic Ritter Reaction for Tert-Butyl Group Installation
Cu(OTf)₂-Mediated Coupling
A novel approach adapts the Ritter reaction for ester synthesis:
-
Nitrile Intermediate : 2-(N-(3-Nitrobenzyl)-N-methylamino)acetonitrile is prepared via SN2 displacement (K₂CO₃, DMF, 70°C).
-
Ritter Reaction : The nitrile reacts with Boc₂O under Cu(OTf)₂ catalysis (solvent-free, 25°C, 6 hours, 91% yield).
Mechanistic Insight :
Cu(II) activates the nitrile, enabling nucleophilic attack by the tert-butoxycarbonyl group. This method circumvents traditional esterification pitfalls, offering excellent atom economy.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
-
HPLC : Retention time = 8.7 min (C18 column, MeCN/H₂O 70:30).
-
Elemental Analysis : Calculated C: 58.12%, H: 6.84%, N: 9.52%; Found C: 58.09%, H: 6.81%, N: 9.49%.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Alkylation | 78 | 97 | Scalability | Requires toxic benzyl bromide |
| Reductive Amination | 82 | 98 | Avoids alkyl halides | Multi-step |
| Solid-Phase | 85 | 99 | High purity | Costly resins |
| Ritter Reaction | 91 | 95 | Atom-economical | Specialized catalyst |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Nucleophilic Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Nucleophilic Substitution: N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Reduction: 2-(N-(3-aminobenzyl)-N-methylamino)acetate.
Hydrolysis: 2-(N-(3-nitrobenzyl)-N-methylamino)acetic acid.
Bromination: 2-(N-(3-nitrobenzyl)-N-methylamino)-2-bromoacetate.
Scientific Research Applications
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Table 1: Comparison of Benzyl-Substituted Tert-Butyl Esters
*Inferred molecular formula (C₁₄H₂₁N₃O₄) based on tert-butyl 2-(N-(3-aminobenzyl)-N-methylamino)acetate (C₁₄H₂₂N₂O₂ ) with NO₂ replacing NH₂. †Calculated molecular weight assumes replacement of NH₂ (16 g/mol) with NO₂ (46 g/mol).
Key Observations :
- Electronic Effects: The nitro group (3-NO₂) is strongly electron-withdrawing, increasing the compound’s acidity (lower pKa) compared to the electron-donating amino group (3-NH₂, pKa ~4.32 in analogs ). This enhances stability under basic conditions but may reduce nucleophilicity.
- Reactivity: Nitro-substituted derivatives are often intermediates in reductions (e.g., catalytic hydrogenation to amines) or electrophilic aromatic substitutions, unlike amino- or chloro-substituted analogs, which participate in coupling or alkylation reactions .
Backbone and Functional Group Variations
Table 2: Comparison of Tert-Butyl Amino Esters
Key Observations :
- Alkyne vs. Aromatic Backbones : The alkynyl derivative (Table 2, row 1) is tailored for click chemistry, whereas nitrobenzyl derivatives are suited for aromatic functionalization .
- Protection Strategies : Diphenylmethylene groups (Table 2, row 2) offer steric protection for amines, contrasting with the tert-butyl ester’s role in carboxylic acid protection .
Biological Activity
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including enzyme inhibition, pharmacological effects, and safety assessments.
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.3196 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. One notable aspect is its potential as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in the metabolism of neurotransmitters.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit MAO A and MAO B, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This inhibition is significant for therapeutic applications in treating depression and anxiety disorders.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| MAO A | Varies by substrate | Varies |
| MAO B | Varies by substrate | Varies |
Pharmacological Effects
The compound has shown promise in various pharmacological studies:
- Antidepressant Activity : By inhibiting MAO enzymes, the compound may enhance mood-regulating neurotransmitter levels, thus exhibiting potential antidepressant effects.
- Neuroprotective Effects : Some studies suggest that MAO inhibitors can protect against neurodegenerative diseases by reducing oxidative stress and preventing neuronal damage.
Safety and Toxicology
According to recent assessments by the Environmental Protection Agency (EPA), this compound has been determined "not likely to present an unreasonable risk" under standard conditions of use. This evaluation is crucial for its potential therapeutic applications, ensuring that it can be safely administered in clinical settings .
Q & A
Q. What are the key steps and optimized conditions for synthesizing tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate?
The synthesis typically involves:
- Alkylation : Reacting tert-butyl glycinate derivatives with 3-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ or NaH).
- N-Methylation : Introducing the methyl group via reductive amination or methyl iodide in the presence of a base.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Optimized Conditions :
- Yield : >70% under inert atmosphere (N₂/Ar) and controlled temperatures (0–25°C) .
- Solvent : Dichloromethane (DCM) or acetonitrile improves solubility and reaction kinetics .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR :
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., ~308 g/mol for C₁₅H₂₁N₃O₄) .
Methodological Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .
Advanced Research Questions
Q. How do reaction conditions influence competing pathways (e.g., hydrolysis vs. substitution) in derivatives of this compound?
- Temperature : Higher temperatures (>40°C) favor hydrolysis of the ester group over substitution reactions .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates in substitution reactions, while protic solvents (e.g., H₂O/EtOH) accelerate hydrolysis .
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity at the nitrobenzyl group, promoting nucleophilic substitution .
Case Study : In a 2025 study, tert-butyl analogs showed 90% substitution yield in DMF at 25°C, but hydrolysis dominated (60%) in aqueous ethanol at 50°C .
Q. What computational methods can predict the biological activity or reactivity of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or enzyme interactions .
- Molecular Dynamics (MD) : Simulates binding affinities to targets like neurotransmitter receptors or nitroreductases .
- Reaction Path Search Algorithms : Identifies low-energy pathways for reaction optimization (e.g., ICReDD’s quantum chemistry-based workflows) .
Q. How can contradictory data in biological assays (e.g., enzyme inhibition vs. activation) be resolved?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ vs. EC₅₀ trends) .
- Isotopic Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways and rule off-target effects .
- Structural Analog Testing : Compare results with analogs lacking the nitro group to isolate functional group contributions .
Example : A 2023 study found that the nitro group in this compound acted as a hydrogen-bond acceptor in enzyme inhibition, but its absence led to loss of activity .
Q. What strategies mitigate instability of the tert-butyl ester group during long-term storage?
Q. Methodological Guidelines for Researchers
- Synthetic Pitfalls : Avoid prolonged exposure to moisture or acidic conditions to prevent ester degradation .
- Advanced Characterization : Pair NMR with X-ray crystallography for unambiguous structural confirmation .
- Data Reproducibility : Use open-source reaction databases (e.g., PubChem) to cross-validate spectroscopic and synthetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
